3-Nitrothiophen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitrothiophen-2-amine is an organic compound that features a thiophene ring substituted with a nitro group at the 3-position and an amino group at the 2-position. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrothiophen-2-amine typically involves the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol in the presence of potassium carbonate (K₂CO₃) in refluxing ethanol. This reaction generates two carbon-carbon bonds in a single operation through a sequence of steps including the generation of 2-mercaptoacetaldehyde, nucleophilic carbonyl addition, annelation, and elimination .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 3-Nitrothiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: Selective hydrogenation of the nitro group to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products:
Reduction: The major product is 3-aminothiophen-2-amine.
Substitution: Depending on the substituent, various N-substituted derivatives can be formed.
Scientific Research Applications
3-Nitrothiophen-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-nitrothiophen-2-amine involves its interaction with molecular targets and pathways. For instance, as an antitubercular agent, it releases nitric oxide following activation by F420-dependent nitroreductase DDN. This release of nitric oxide is crucial for its biological activity .
Comparison with Similar Compounds
2-Aminothiophene: Similar in structure but lacks the nitro group.
3-Nitrothiophene: Lacks the amino group at the 2-position.
2-Nitrothiophen-3-amine: Similar but with different positioning of the nitro and amino groups.
Uniqueness: 3-Nitrothiophen-2-amine is unique due to the presence of both nitro and amino groups on the thiophene ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-nitrothiophen-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c5-4-3(6(7)8)1-2-9-4/h1-2H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZHSRJEUNAFRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.